4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Description
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12-6-5-8-15(13(12)2)19-11-14(10-18)22(20,21)17-9-4-3-7-16(17)19/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNOAIMNWBVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the peroxide-free synthesis, which involves the oxidation of benzo[b][1,4]thiazines under mild conditions. This method yields a library of benzo[b][1,4]thiazine 1,1-dioxide derivatives with broad functionalities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as controlled reaction environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the thiazine ring or the nitrile group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazine compounds, and substituted aromatic or thiazine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to bind to these targets effectively, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Core Heterocycle Differences: The target compound’s benzo[b][1,4]thiazine core distinguishes it from the dithiazepine derivatives in , which feature a seven-membered ring with two sulfur atoms. Compared to the simpler 1,3-thiazole-4-carbonitrile (), the benzo[b][1,4]thiazine framework provides extended π-conjugation, which could enhance intermolecular interactions (e.g., π–π stacking) and solubility in nonpolar environments .
Functional Group Impact: The 1,1-dioxide group in the target compound increases its polarity and oxidative stability relative to non-sulfonated analogues. This feature is shared with the dithiazepinone 1,1-dioxides in , which demonstrated cytotoxic activity against cancer cell lines . The nitrile group in the target compound and 1,3-thiazole-4-carbonitrile () may participate in hydrogen bonding (C–H⋯N) or act as a metabolic warhead in prodrug designs. However, steric hindrance from the 2,3-dimethylphenyl group in the target compound could limit its reactivity compared to unsubstituted nitriles .
Substituent Effects :
Table 2: Hypothetical Property Comparison (Extrapolated from Evidence)
Notes:
- The target compound’s higher molecular weight and logP compared to 1,3-thiazole-4-carbonitrile suggest greater lipophilicity, which could influence membrane permeability in drug delivery .
- The anticancer activity observed in dithiazepinone 1,1-dioxides () implies that the target compound’s sulfone and nitrile groups may synergize for similar applications, though experimental validation is required .
Biological Activity
4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazine ring fused with a benzene ring and is characterized by a carbonitrile group and a sulfonyl moiety. The structural complexity of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide contributes to its significant molecular interactions and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₂O₂S |
| Molecular Weight | 329.36 g/mol |
| CAS Number | 1226437-81-5 |
Anticancer Properties
Research indicates that compounds within the benzothiazine class exhibit considerable anticancer properties. Studies have suggested that 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells by modulating protein expressions related to cell division. For instance, studies on related thiazine derivatives demonstrated an increase in p27^KIP1 levels and a decrease in cyclin D1 and CDK4 levels, leading to G1 phase arrest in colon cancer cells .
- Cytotoxicity : In vitro studies have demonstrated the cytotoxic effects of benzothiazine derivatives on various cancer cell lines. The compound's efficacy was assessed using MTT assays, revealing dose-dependent inhibition of cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity. Benzothiazines are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymes crucial for bacterial survival. This mechanism positions 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide as a potential candidate for developing new antibiotics .
The biological activity of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be attributed to its interaction with specific molecular targets:
- Potassium Channels : Research suggests that this compound may modulate K(ATP) channels, influencing insulin release from pancreatic beta cells. This property highlights its potential application in managing metabolic disorders like diabetes .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .
Case Studies
Several studies have highlighted the biological activities of similar thiazine derivatives:
- Study on Anticancer Activity : A study evaluated the anti-proliferative effects of a related thiazine derivative on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated significant cytotoxicity at concentrations ranging from 10–100 µM without affecting normal epithelial cells .
- Antimicrobial Testing : Another study assessed various thiazine derivatives for their antimicrobial properties against clinical isolates of bacteria. The findings demonstrated that certain derivatives exhibited substantial antibacterial activity, supporting further exploration into their therapeutic applications .
Q & A
Q. What are the common synthetic routes for 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from sulfonamide precursors. For example:
- Step 1: Condensation of 2-aminobenzenesulfonamide derivatives with aldehydes or ketones under oxidative conditions to form the benzothiadiazine core .
- Step 2: Introduction of the 2,3-dimethylphenyl substituent via nucleophilic substitution or coupling reactions.
- Step 3: Cyanidation at the 2-position using reagents like trimethylsilyl cyanide (TMSCN) or KCN in the presence of a catalyst .
- Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yield. For instance, using DMF as a solvent and CuI as a catalyst improved cyanidation efficiency in analogous compounds .
Table 1: Example reaction conditions and yields for analogous derivatives:
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6,7-Dichloro derivative | CuI | DMF | 36 | |
| 6,8-Dichloro derivative | None | THF | 25 |
Q. How is structural characterization performed for this compound?
Methodological Answer: Key techniques include:
- X-ray crystallography to resolve the 3D structure (e.g., monoclinic crystal system with space group P2₁/n observed in related compounds) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions. For example, aromatic protons in the 2,3-dimethylphenyl group resonate at δ 6.77–7.35 ppm in CDCl₃ .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 358.40 [M+H]⁺ for a structurally similar compound) .
Advanced Research Questions
Q. How do substituents on the benzothiazine core influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on analogous derivatives reveal:
- Electron-withdrawing groups (e.g., -CN at position 2) enhance metabolic stability but may reduce solubility .
- Substituents at position 4 (e.g., 2,3-dimethylphenyl) improve target binding affinity, as seen in PI3Kδ inhibitors where bulky groups increase selectivity .
- Contradictions: In some cases, dichloro-substituted derivatives showed lower activity despite higher lipophilicity, suggesting steric hindrance may offset benefits .
Table 2: Biological activity of selected derivatives:
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6,7-Dichloro derivative | PI3Kδ | 541 | |
| 3-Chloro-4-phenyl analog | Unspecified | N/A |
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer: X-ray crystallography provides insights into binding modes and conformational flexibility:
- Hydrogen-bonding networks: In N-(2,3-dimethylphenyl) derivatives, hydrogen bonds between the sulfonyl group and active-site residues (e.g., Arg-144 in PI3Kδ) correlate with activity .
- Crystal packing effects: Variations in unit cell parameters (e.g., a = 10.2461 Å, β = 104.832° for a related compound) may explain discrepancies in solubility or aggregation states across studies .
Q. What strategies mitigate side reactions during cyanidation at position 2?
Methodological Answer: Common challenges and solutions:
- Byproduct formation: Use of anhydrous conditions and inert atmospheres minimizes hydrolysis of cyanide reagents .
- Regioselectivity: Steric directing groups (e.g., 4-methoxybenzyl) ensure cyanidation occurs exclusively at the 2-position .
- Catalyst screening: Transition metals like Cu(I) or Pd(0) improve reaction efficiency, as shown in benzothiazine derivatives (Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
